molecular formula C10H15NO3 B2960223 Tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate CAS No. 99027-90-4

Tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

Cat. No. B2960223
CAS RN: 99027-90-4
M. Wt: 197.234
InChI Key: JKCMHTNELDNMNY-UHFFFAOYSA-N
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Description

“Tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate” is a chemical compound with the molecular formula C10H15NO3 . It has a molecular weight of 197.23 . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound “tert-butyl 3-oxo-2-oxa-5-azabicyclo [2.2.2]octane-5-carboxylate” was synthesized as a cyclic amino acid ester from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction .


Molecular Structure Analysis

The InChI code for “Tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate” is 1S/C10H15NO3/c1-10(2,3)13-9(12)11-7-4-5-8(6-7)14-11/h4-5,7-8H,6H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate” is a solid at room temperature . It has a molecular weight of 197.23 . The compound should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Structural Studies

Tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate has been utilized in various synthetic and structural studies. For instance, it was synthesized as a cyclic amino acid ester and characterized using NMR spectroscopy and high-resolution mass spectrometry. Its molecular structure was determined through single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure, which includes a lactone moiety and a piperidine ring (Moriguchi et al., 2014). Similarly, a chiral variant of this compound was synthesized without using chiral catalysts or chromatography, and its structure was also confirmed by single crystal X-ray diffraction analysis (Moriguchi et al., 2014).

Application in Synthesis of Complex Molecules

This compound has played a crucial role in the synthesis of complex molecules. For example, it was used in the stereoselective total synthesis of 3-amino-3-deoxy-D-altrose and derivatives, showcasing its utility in synthesizing biologically relevant sugar analogs (Nativi et al., 1989). Additionally, it served as a key intermediate in the scalable synthesis of enantiomerically pure cis‐1,2‐cyclohexanediamine derivatives and conformationally rigid 7‐Aza­bi­cyclo[2.2.1]heptan‐2‐amines (Pandey et al., 2013).

Contribution to Medicinal Chemistry

In the realm of medicinal chemistry, tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate has been used to develop epibatidine analogues with antinociceptive properties. These compounds have shown similar binding affinities at certain nicotinic acetylcholine receptor receptors, which is significant for exploring new analgesics (Carroll et al., 2001).

Advanced Synthetic Applications

The compound has also facilitated advanced synthetic applications, such as the scalable synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This synthesis showcases the versatility of the compound in producing chiral molecules, crucial for pharmaceutical applications (Maton et al., 2010).

Photophysical and Material Science Applications

In the field of material science and photophysical studies, tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate has been used in continuous photo flow synthesis for producing deuterium-labeled compounds. These compounds are valuable for the preparation of biologically active compounds and materials science applications (Yamashita et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-10(2,3)13-9(12)11-7-4-5-8(6-7)14-11/h4-5,7-8H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCMHTNELDNMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(O1)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

CAS RN

99027-90-4
Record name tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of tert-butyl N-hydroxycarbamate (9.2 g, 69.10 mmol, 1.00 equiv) and cyclopenta-1,3-diene (20.2 g, 305.59 mmol, 4.42 equiv) in methanol (600 mL) was added of a solution of sodium periodate (17 g, 79.48 mmol, 1.15 equiv) in water (180 mL) dropwise at 0° C. with stirring in 30 min. The reaction mixture was stirred for another 30 min at 0° C. and then diluted with 600 mL of water. The solution was extracted with 3×300 mL of ethyl acetate. The combined organic layers was washed with 2×200 mL of brine, dried over anhydrous sodium sulfate and concentrated under vacuum to give 9.1 g (67%) of tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate as a white solid. 1HNMR (400 MHz, D2O, ppm) δ 6.42 (2H, s), 5.22 (1H, s), 4.99 (1H, s), 1.99 (1H, d, J=8.4 Hz), 1.73 (1H, d, J=8.4 Hz), 1.47 (9H, s).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Citations

For This Compound
3
Citations
MM Fizer, MV Slivka - 2022 - dspace.uzhnu.edu.ua
This article covers seven-membered heterocyclic systems with three heteroatoms in 1st, 2nd, and 5th positions of the ring and their aryl/heteroaryl-fused derivatives. It reviews the …
Number of citations: 0 dspace.uzhnu.edu.ua
KR Flower, AP Lightfoot, H Wan… - Journal of the Chemical …, 2002 - pubs.rsc.org
Ruthenium( II) complexes can be used to oxidise N-Boc-hydroxylamine in the presence of tert-butyl hydroperoxide (TBHP) to the corresponding nitroso dienophile, which is trapped by …
Number of citations: 69 pubs.rsc.org
P Gordillo Guerra, P Clerici… - The Journal of Organic …, 2017 - ACS Publications
A sequence of oxidative cleavage/reductive amination/reductive cleavage enables the preparation of N-substituted cis 5-amino-3-hydroxypiperidines from a readily available bicyclic …
Number of citations: 8 pubs.acs.org

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